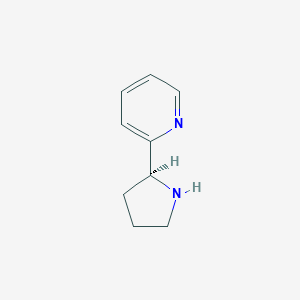

(S)-2-Pyrrolidin-2-YL-pyridine

Description

BenchChem offers high-quality (S)-2-Pyrrolidin-2-YL-pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Pyrrolidin-2-YL-pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2S)-pyrrolidin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-2,4,6,9,11H,3,5,7H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDCZQFDBSPOUDF-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of (S)-2-Pyrrolidin-2-YL-pyridine

This guide provides the fundamental physicochemical properties of (S)-2-Pyrrolidin-2-YL-pyridine, a key chiral building block in pharmaceutical synthesis. The data presented is essential for researchers and professionals involved in drug discovery and development.

Physicochemical Data Summary

The molecular formula and molecular weight are critical parameters for any chemical compound used in research and development. These values are fundamental for stoichiometric calculations in synthesis, preparation of solutions with specific molar concentrations, and for analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂ | [1][2][3][4][5] |

| Molecular Weight | 148.20 g/mol | [1][4] |

| 148.21 g/mol | [2][3][5] | |

| Monoisotopic Mass | 148.100048391 Da | [1] |

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound, its elemental composition (molecular formula), and its calculated mass (molecular weight).

Figure 1: Relationship between Compound, Formula, and Molecular Weight.

Experimental Protocols

Detailed experimental protocols for determining the molecular weight of a compound like (S)-2-Pyrrolidin-2-YL-pyridine typically involve mass spectrometry.

Methodology: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized, commonly using Electrospray Ionization (ESI), to generate protonated molecules [M+H]⁺.

-

Mass Analysis: The ions are guided into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap analyzer.

-

Detection: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy.

-

Data Analysis: The exact mass of the protonated molecule is determined. The molecular weight of the neutral compound is then calculated by subtracting the mass of a proton. The resulting exact mass can be used to confirm the elemental composition (molecular formula).

References

The Cornerstone of Asymmetric Synthesis: A Technical Guide to (S)-2-Pyrrolidin-2-yl-pyridine

For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is paramount. In the vast toolkit of chiral building blocks, (S)-2-Pyrrolidin-2-yl-pyridine stands out as a versatile and highly effective scaffold for the synthesis of complex molecules with defined stereochemistry. This technical guide delves into the core attributes of this compound, offering a comprehensive overview of its synthesis, applications in asymmetric catalysis, and role in the development of novel therapeutics.

Introduction

(S)-2-Pyrrolidin-2-yl-pyridine, a chiral diamine ligand, has garnered significant attention in the field of organic chemistry for its ability to induce high levels of stereocontrol in a variety of chemical transformations. Its rigid, C2-symmetric-like structure, arising from the fusion of a pyrrolidine and a pyridine ring, creates a well-defined chiral environment that effectively directs the stereochemical outcome of reactions. This guide will explore the fundamental properties, synthesis, and catalytic applications of this invaluable chiral building block.

Physicochemical Properties

(S)-2-Pyrrolidin-2-yl-pyridine is a colorless to pale yellow liquid with the molecular formula C₉H₁₂N₂ and a molecular weight of 148.21 g/mol . Its structural features, particularly the presence of two nitrogen atoms with different basicities, allow it to act as an effective bidentate ligand in metal-catalyzed reactions.

| Property | Value |

| Molecular Formula | C₉H₁₂N₂ |

| Molecular Weight | 148.21 g/mol |

| Appearance | Colorless to pale yellow liquid |

| CAS Number | 22083-78-9 |

Synthesis of (S)-2-Pyrrolidin-2-yl-pyridine

The enantiomerically pure form of 2-pyrrolidin-2-yl-pyridine is most commonly synthesized from L-proline, a readily available and inexpensive chiral starting material. The synthesis typically involves the following key steps:

-

Activation of the Carboxylic Acid: The carboxylic acid of L-proline is activated, often by conversion to an acid chloride or an ester.

-

Coupling with 2-halopyridine: The activated L-proline derivative is then coupled with a 2-halopyridine, such as 2-bromopyridine or 2-chloropyridine, through a nucleophilic aromatic substitution reaction.

-

Reduction of the Carbonyl Group: The ketone functionality in the resulting intermediate is stereoselectively reduced to the corresponding alcohol.

-

Cyclization: Intramolecular cyclization is then induced to form the pyrrolidine ring.

-

Deprotection: Finally, any protecting groups used during the synthesis are removed to yield the desired (S)-2-Pyrrolidin-2-yl-pyridine.

A general workflow for the synthesis is depicted below:

Caption: General synthetic workflow for (S)-2-Pyrrolidin-2-yl-pyridine.

Applications in Asymmetric Catalysis

The primary utility of (S)-2-Pyrrolidin-2-yl-pyridine lies in its application as a chiral ligand in a wide array of asymmetric catalytic reactions. Its ability to form stable complexes with various transition metals, such as rhodium, iridium, palladium, and copper, allows for the efficient transfer of chirality to the products of these reactions.

Asymmetric Hydrogenation

One of the most well-established applications of (S)-2-Pyrrolidin-2-yl-pyridine and its derivatives is in the asymmetric hydrogenation of prochiral olefins and ketones. Iridium and rhodium complexes of this ligand have been shown to be highly effective catalysts for the enantioselective reduction of a variety of substrates, affording the corresponding chiral products with high yields and enantiomeric excesses.

Catalytic Cycle for Asymmetric Hydrogenation:

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Asymmetric Alkylation and Arylation

(S)-2-Pyrrolidin-2-yl-pyridine-derived ligands have also proven to be effective in promoting asymmetric alkylation and arylation reactions. For instance, palladium-catalyzed asymmetric allylic alkylation (AAA) reactions employing these ligands can generate chiral products with high enantioselectivity.

Quantitative Data for Asymmetric Reactions:

While specific data for the direct use of (S)-2-Pyrrolidin-2-yl-pyridine in some reactions is proprietary or scattered across various studies, the performance of structurally similar pyridyl alcohol ligands provides a strong indication of its potential. The following table summarizes the performance of a related ligand in the asymmetric ethylation of benzaldehyde.

| Chiral Ligand | Substrate | Reaction | Yield (%) | Enantiomeric Excess (ee, %) |

| (S)-2-(pyridin-2-yl)propan-1-ol | Benzaldehyde | Ethylation with Diethylzinc | ~80 | 80 |

| (1R,2S)-(-)-N-Pyrrolidinylnorephedrine | Benzaldehyde | Ethylation with Diethylzinc | >95 | >98 |

| (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine | Benzaldehyde | Ethylation with Diethylzinc | 97 | 97 |

This data, for a structurally similar compound, suggests that pyridyl-pyrrolidine scaffolds are effective in inducing chirality, though optimization is key to achieving the highest levels of enantioselectivity.[1]

Role in Drug Development

The pyrrolidine and pyridine moieties are common structural motifs in a vast number of biologically active compounds and approved drugs. (S)-2-Pyrrolidin-2-yl-pyridine serves as a crucial chiral building block in the synthesis of several pharmaceutical agents, particularly those targeting the central nervous system. Its structural resemblance to nicotine makes it a valuable precursor for the development of nicotinic acetylcholine receptor (nAChR) modulators, which are being investigated for the treatment of neurological and psychiatric disorders such as Alzheimer's disease, Parkinson's disease, schizophrenia, and depression.[2]

Drug Development Workflow:

Caption: Role of the chiral building block in drug discovery.

Experimental Protocols

Detailed experimental procedures for the synthesis and application of (S)-2-Pyrrolidin-2-yl-pyridine are often specific to the desired transformation and are typically found in peer-reviewed scientific literature. Researchers are encouraged to consult primary sources for precise reaction conditions, including solvent, temperature, catalyst loading, and purification methods.

Conclusion

(S)-2-Pyrrolidin-2-yl-pyridine is a powerful and versatile chiral building block that has made significant contributions to the field of asymmetric synthesis. Its straightforward preparation from L-proline, coupled with its ability to induce high levels of stereocontrol in a variety of catalytic reactions, makes it an indispensable tool for chemists in academia and industry. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral ligands like (S)-2-Pyrrolidin-2-yl-pyridine in enabling the efficient and selective synthesis of complex molecules will only increase.

References

(S)-2-Pyrrolidin-2-YL-pyridine structural analogs and derivatives

An In-depth Technical Guide on (S)-2-Pyrrolidin-2-YL-pyridine Structural Analogs and Derivatives

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Pyrrolidin-2-YL-pyridine, commonly known as (S)-nornicotine, is a significant alkaloid found in tobacco and a metabolite of nicotine.[1] Its core structure, a pyridine ring linked to a pyrrolidine ring, serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the synthesis, biological activities, structure-activity relationships, and relevant signaling pathways of (S)-nornicotine and its structural analogs and derivatives.

Synthesis of (S)-Nornicotine and its Analogs

The synthesis of enantiomerically pure (S)-nornicotine and its derivatives is crucial for studying their specific biological activities.[4] Various synthetic strategies have been developed, often involving asymmetric synthesis or resolution of racemic mixtures.

Synthesis via Myosmine Reduction

A common approach involves the reduction of myosmine. This can be achieved through both chemical and electrochemical methods, yielding racemic nornicotine which then requires enantiomeric separation.[4][5][6]

Experimental Protocol: Chemical Synthesis of Racemic Nornicotine[4]

-

Dissolve 20 g (0.137 mol) of myosmine in 450 mL of methanol and 150 mL of water.

-

Cool the stirred solution to 15 °C.

-

Add 7 g (0.185 mol) of NaBH₄ in 1 g portions every 20 minutes.

-

Maintain the reaction mixture at 15 °C for 12 hours.

-

Follow with additional stirring to complete the reaction.

-

Purify the resulting racemic nornicotine.

Enantiomeric Separation of Nornicotine

Diastereomeric salt formation with a chiral acid is a widely used method for resolving racemic nornicotine.[4][7]

Experimental Protocol: Enantiomeric Separation using N-lauroyl-(R)-alanine[4]

-

Prepare a solution of 373.17 g (1.377 mol) of N-lauroyl-(S)-alanine in 1285 mL of methyl tert-butyl ether (MTBE) and 515 mL of chloroform (5:2 ratio).

-

Add 203.8 g (1.377 mol) of racemic nornicotine to the solution.

-

Allow diastereomeric salts to crystallize. The salt of N-lauroyl-(R)-alanine with (S)-nornicotine will preferentially crystallize.

-

Isolate the (S)-nornicotine salt by filtration.

-

Treat the salt with a base to release the free (S)-nornicotine. This method can yield (S)-nornicotine with up to 92% enantiomeric excess (ee).[4][5]

Asymmetric Synthesis of Nicotine Analogs

Asymmetric synthesis provides a direct route to enantiomerically pure compounds. One such method involves the borane-mediated reduction of a ketone precursor in the presence of a chiral catalyst.[8]

Experimental Protocol: Asymmetric Synthesis of (S)-3-[1-(2-methoxyethyl)pyrrolidin-2-yl]pyridine[8]

-

To a 25 mL round flask under a nitrogen atmosphere, add the chiral catalyst (spiroborate ester derived from diphenyl prolinol and ethylene glycol) (244 mg, 0.75 mmol).

-

Add the ketone precursor (1-(pyridin-3-yl)but-3-en-1-one) to the flask.

-

Perform a borane reduction to obtain the corresponding chiral diol.

-

Subsequent azacyclization of the diol yields the desired (S)-nicotine analog.

N-Alkylation and Derivatization

The pyrrolidine nitrogen of nornicotine is a common site for modification to generate a wide array of derivatives. For example, (S)-nicotine is synthesized by the methylation of (S)-nornicotine.

Experimental Protocol: Synthesis of (R)-Nicotine from (R)-Nornicotine[7]

-

To (R)-nornicotine (0.3 g, 2.02 mmol), add formaldehyde (0.42 ml, 37% w/v) and formic acid (0.48 ml, 98%).

-

Heat the reaction mixture to reflux for 9 hours, monitoring by TLC.

-

After completion, dilute the mixture with diethyl ether (15 ml) and water (15 ml).

-

Separate the layers and extract the aqueous layer with diethyl ether after saturation with NaCl.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield crude (R)-nicotine.

-

Purify by distillation.

Biological Activity and Structure-Activity Relationships (SAR)

(S)-nornicotine and its analogs primarily interact with nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems.[9][10] The diverse subtypes of nAChRs offer opportunities for developing selective modulators.

Interaction with nAChR Subtypes

(S)-nornicotine demonstrates significant activity at several nAChR subtypes, particularly those containing α6 and α7 subunits.[6][9] These receptors are implicated in nicotine-evoked dopamine release and are therapeutic targets for conditions like Alzheimer's disease and schizophrenia.[9]

| Compound | Receptor Subtype | Activity (EC₅₀) | Efficacy (Iₘₐₓ compared to ACh) | Reference |

| Nornicotine | α7 nAChR | ~17 µmol/L | 50% | [9] |

| Nornicotine | α6/α3 chimera nAChR | ~4 µmol/L | 50% | [9] |

This table summarizes the potency and efficacy of nornicotine at specific nAChR subtypes expressed in Xenopus oocytes.

Structure-Activity Relationships (SAR)

The biological activity of these compounds is highly dependent on their stereochemistry and the nature of substituents on both the pyridine and pyrrolidine rings.

-

Stereochemistry: The (S)-enantiomer of nicotine and many of its analogs, including nornicotine, generally exhibits higher potency at nAChRs compared to the (R)-enantiomer.[4][11]

-

Pyrrolidine Ring Substituents: Modifications at the N1' position of the pyrrolidine ring significantly influence activity. N-methylation of (S)-nornicotine to form (S)-nicotine alters its pharmacological profile. The development of various N-substituted analogs allows for the fine-tuning of receptor selectivity and potency.[8]

-

Pyridine Ring Substituents: The presence and position of functional groups like -OMe, -OH, and -C=O on the pyridine ring can enhance the antiproliferative activity of pyridine derivatives.[12][13] Conversely, bulky groups or halogens may decrease activity.[12][13]

Signaling Pathways and Experimental Workflows

Nicotinic Acetylcholine Receptor (nAChR) Signaling

The binding of agonists like (S)-nornicotine to nAChRs causes a conformational change, opening the ion channel and allowing the influx of cations (primarily Na⁺ and Ca²⁺). This leads to membrane depolarization and the activation of various downstream signaling cascades.

Caption: Agonist binding to nAChR triggers ion influx and downstream cellular responses.

General Synthetic Workflow for (S)-Nornicotine Analogs

The development of novel analogs often follows a structured workflow, from initial synthesis to biological evaluation.

Caption: A typical workflow for the synthesis and optimization of bioactive compounds.

Conclusion

The (S)-2-Pyrrolidin-2-YL-pyridine scaffold is a cornerstone in the design of neurologically active compounds. A deep understanding of its synthesis, derivatization, and structure-activity relationships is essential for the development of next-generation therapeutics targeting nAChRs and other receptors. The detailed protocols and data presented in this guide serve as a valuable resource for researchers dedicated to advancing drug discovery in this promising area.

References

- 1. (S)-Nornicotine | 494-97-3 | FN26468 | Biosynth [biosynth.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-2-(Pyrrolidin-2-yl)pyridine [myskinrecipes.com]

- 4. mdpi.com [mdpi.com]

- 5. Efficient Method of (S)-Nicotine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nornicotine - Wikipedia [en.wikipedia.org]

- 7. A Novel Approach for the Synthesis of (R) and (S)-Nicotine [scirp.org]

- 8. A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The pharmacological activity of nicotine and nornicotine on nAChRs subtypes: relevance to nicotine dependence and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (R,S)-Nornicotine | 5746-86-1 | FN26467 | Biosynth [biosynth.com]

- 11. Acute and chronic effects of nornicotine on locomotor activity in rats: altered response to nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Core Mechanism of (S)-2-Pyrrolidin-2-yl-pyridine in Asymmetric Catalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Pyrrolidin-2-yl-pyridine stands as a prominent chiral bifunctional organocatalyst, leveraging the synergistic functionalities of a secondary amine within a pyrrolidine ring and a Lewis basic pyridine moiety. This unique structural arrangement enables its application in a variety of asymmetric transformations, most notably in carbon-carbon bond-forming reactions such as Michael additions and aldol reactions. This technical guide provides a comprehensive overview of the core mechanism of action of (S)-2-Pyrrolidin-2-yl-pyridine in catalysis, with a focus on its role in promoting high stereoselectivity. While direct quantitative data and specific protocols for the parent compound are limited in readily available literature, this guide draws upon detailed studies of its closely related derivatives, particularly 2-(((S)-Pyrrolidin-2-yl)methoxy)pyridine, to elucidate the fundamental catalytic principles.

Core Catalytic Principle: Enamine Catalysis

The primary mechanism through which (S)-2-Pyrrolidin-2-yl-pyridine and its derivatives catalyze reactions such as the Michael addition and aldol reaction is via the formation of a nucleophilic enamine intermediate. The catalytic cycle can be broadly understood through the following key steps:

-

Enamine Formation: The secondary amine of the pyrrolidine ring reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a chiral enamine. This step involves the reversible formation of a carbinolamine intermediate, followed by dehydration.

-

Nucleophilic Attack: The resulting enamine, being electron-rich, acts as a potent nucleophile. It attacks an electrophilic substrate, such as an α,β-unsaturated carbonyl compound (in a Michael addition) or another carbonyl compound (in an aldol reaction).

-

Stereochemical Control: The stereochemical outcome of the reaction is dictated during this nucleophilic addition step. The chiral environment created by the (S)-pyrrolidine ring and the spatial orientation of the pyridine moiety directs the approach of the electrophile to one face of the enamine, leading to the preferential formation of one enantiomer.

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is then hydrolyzed to release the final product and regenerate the chiral catalyst, which can then enter a new catalytic cycle.

Asymmetric Michael Addition: A Case Study

The asymmetric Michael addition of ketones to α,β-unsaturated carbonyl compounds is a well-documented application of catalysts structurally similar to (S)-2-Pyrrolidin-2-yl-pyridine. The following sections detail the mechanism, supported by data from a closely related derivative, 2-(((S)-Pyrrolidin-2-yl)methoxy)pyridine.

Proposed Catalytic Cycle

The catalytic cycle for the Michael addition of a ketone to a chalcone, catalyzed by a (S)-2-pyrrolidin-2-yl-pyridine derivative, is illustrated below. This cycle is based on the widely accepted mechanism for related pyrrolidine-based organocatalysts.

Figure 1: Proposed catalytic cycle for the asymmetric Michael addition.

Mechanism of Asymmetric Induction

The high degree of enantioselectivity observed in these reactions is attributed to a well-organized transition state. It is proposed that the pyridine ring plays a crucial role in both activating the electrophile and providing steric shielding.

-

Electrophile Activation: The Lewis basic nitrogen of the pyridine ring can interact with the electrophile (e.g., the chalcone), potentially through hydrogen bonding if a proton source is present, thereby increasing its electrophilicity.

-

Facial Shielding: The pyridine ring is positioned to block one of the enantiotopic faces of the enamine intermediate. This steric hindrance forces the electrophile to approach from the less hindered face, leading to the observed stereoselectivity.

The proposed transition state model for the Michael addition of cyclohexanone to chalcone is depicted below.

Figure 2: Acyclic synclinal transition state model.

Quantitative Data

The following table summarizes the results for the asymmetric Michael addition of various ketones to chalcones catalyzed by 2-(((S)-Pyrrolidin-2-yl)methoxy)pyridine (20 mol%). These data demonstrate the high efficiency and stereoselectivity achievable with this class of organocatalysts.

| Entry | Ketone | Chalcone | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Cyclohexanone | Chalcone | 73 | 99:1 | 100 |

| 2 | Cyclopentanone | Chalcone | 57 | 93:7 | 84 |

| 3 | Acetone | Chalcone | 69 | >99:1 | 86 |

| 4 | Propiophenone | Chalcone | 65 | 84:16 | 84 |

| 5 | Butan-2-one | Chalcone | 55 | 82:18 | 71 |

Data adapted from a study on a closely related derivative of (S)-2-Pyrrolidin-2-yl-pyridine.

Experimental Protocols

The following provides a general experimental protocol for the asymmetric Michael addition of a ketone to a chalcone, based on procedures for related pyrrolidine-pyridine catalysts. Researchers should optimize conditions for their specific substrates.

General Procedure for Asymmetric Michael Addition

To a solution of the chalcone (0.2 mmol) and the (S)-2-pyrrolidin-2-yl-pyridine derivative catalyst (0.04 mmol, 20 mol%) in an appropriate solvent (e.g., t-BuOH, 0.2 mL) is added the ketone (1.0 mmol, 5 equivalents). The reaction mixture is stirred at room temperature for the time indicated by TLC analysis (typically 48-72 hours). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct. The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis.

Asymmetric Aldol Reaction

While less documented for the parent (S)-2-Pyrrolidin-2-yl-pyridine, the asymmetric aldol reaction is another key transformation catalyzed by pyrrolidine-based organocatalysts. The mechanism follows a similar enamine pathway.

Proposed Catalytic Cycle for the Aldol Reaction

Figure 3: Proposed catalytic cycle for the asymmetric aldol reaction.

The stereochemical outcome of the aldol reaction is also determined by the facial selectivity of the enamine's attack on the aldehyde. The chiral pyrrolidine backbone and the pyridine moiety are expected to create a biased transition state, favoring the formation of one diastereomer and enantiomer.

Conclusion

(S)-2-Pyrrolidin-2-yl-pyridine and its derivatives are powerful chiral organocatalysts that operate through an enamine-based mechanism. The key to their success in asymmetric synthesis lies in the formation of a chiral enamine intermediate and a well-defined transition state where the pyridine ring plays a crucial role in stereochemical control through steric shielding and potential electrophile activation. While more research is needed to quantify the catalytic activity of the parent compound, the data from closely related derivatives provide a strong foundation for understanding its mechanism of action and for its application in the synthesis of complex chiral molecules. The detailed protocols and mechanistic insights provided in this guide are intended to support researchers in the fields of organic synthesis and drug development in harnessing the potential of this versatile catalyst.

(S)-2-Pyrrolidin-2-YL-pyridine: A Core Scaffold for Nicotinic Acetylcholine Receptor Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Pyrrolidin-2-YL-pyridine, also known as (S)-nornicotine, is a chiral heterocyclic compound that serves as a fundamental structural scaffold in the development of novel modulators targeting nicotinic acetylcholine receptors (nAChRs). Its structural resemblance to nicotine, the primary psychoactive component in tobacco, allows it to interact with various nAChR subtypes, which are crucial ligand-gated ion channels in the central and peripheral nervous systems.[1] These receptors are implicated in a wide range of physiological processes, including cognitive function, reward, and inflammation, making them attractive therapeutic targets for neurological and psychiatric disorders. This technical guide provides a comprehensive overview of the synthesis, pharmacological activity, and relevant experimental methodologies associated with (S)-2-Pyrrolidin-2-YL-pyridine and its derivatives as nAChR modulators.

Pharmacological Profile and Structure-Activity Relationships

While specific quantitative data for the parent compound (S)-2-Pyrrolidin-2-YL-pyridine is limited in publicly available literature, extensive research on its derivatives has established key structure-activity relationships (SAR). The pyrrolidine ring and the pyridine moiety are the two key pharmacophoric elements that interact with the nAChR binding site. The stereochemistry at the C2 position of the pyrrolidinyl ring is critical for activity, with the (S)-enantiomer generally exhibiting higher affinity and potency.

The affinity and selectivity for different nAChR subtypes can be significantly modulated by substitutions on both the pyrrolidine and pyridine rings. For instance, N-methylation of the pyrrolidine nitrogen to yield nicotine, and further modifications, have been shown to alter the binding affinity and functional activity at α4β2 and α7 nAChR subtypes.

Table 1: Binding Affinity (Ki) of (S)-2-Pyrrolidin-2-YL-pyridine Analogs at nAChR Subtypes

| Compound | nAChR Subtype | Ki (nM) | Reference |

| (S)-Nicotine | human α4β2 | 2 | [2] |

| (S)-Nicotine | rat α4β2 | 4-10 | [2] |

| (S)-Nicotine | human α3β4 | 261 | [2] |

| (S)-Nicotine | rat α3β4 | 440 | [2] |

| A-84543 | rat α4β2 | 1.9 | [2] |

| A-84543 | rat α3β4 | 1400 | [2] |

| H-11MNH | rat cortex nAChRs | 0.46 ± 0.21 | [3] |

Table 2: Functional Activity (EC50 and Imax) of (S)-2-Pyrrolidin-2-YL-pyridine Analogs at nAChR Subtypes

| Compound | nAChR Subtype | EC50 (µM) | Imax (relative to ACh) | Reference |

| A-84543 | rat α3β4 | Low Potency | Partial Agonist | [3] |

| H-11MNH | rat α3β4 | High Potency | Full Agonist | [3] |

| Analog 3 | human α4β2 | 0.52 ± 0.04 | 0.41 ± 0.01 | [4] |

| Analog 4 | human α4β2 | 0.6 ± 0.2 | 0.38 ± 0.11 | [4] |

| Analog 5 | human α4β2 | 1.0 ± 0.2 | 0.37 ± 0.07 | [4] |

Synthesis of (S)-2-Pyrrolidin-2-YL-pyridine ((S)-Nornicotine)

Several synthetic routes to (S)-2-Pyrrolidin-2-YL-pyridine have been reported, often involving the reduction of myosmine or the resolution of racemic nornicotine.

Detailed Experimental Protocol: Chemoenzymatic Synthesis from Myosmine

This method utilizes an imine reductase (IRED) and a glucose dehydrogenase (GDH) for the asymmetric reduction of myosmine.

Materials:

-

Myosmine

-

Imine reductase (IRED)

-

Glucose dehydrogenase (GDH)

-

Coenzyme (e.g., NADP+)

-

Glucose

-

Buffer solution (e.g., phosphate buffer, pH 7.0)

-

Organic solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a reaction vessel, dissolve myosmine, glucose, and the coenzyme in the buffer solution.

-

Enzyme Addition: Add the imine reductase and glucose dehydrogenase to the reaction mixture. The GDH is used to regenerate the coenzyme.

-

Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 24-48 hours) until the reaction is complete, which can be monitored by techniques like HPLC.

-

Work-up: Upon completion, adjust the pH of the reaction mixture to basic (e.g., pH > 10) with a suitable base (e.g., NaOH).

-

Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (S)-nornicotine.

-

Purification: Purify the crude product by column chromatography or distillation to yield highly pure (S)-2-Pyrrolidin-2-YL-pyridine.

Experimental Protocols for nAChR Modulation Analysis

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific nAChR subtype.

Materials:

-

Cell membranes expressing the nAChR subtype of interest (e.g., from transfected HEK293 cells or brain tissue).

-

Radioligand (e.g., [³H]epibatidine).

-

Test compound ((S)-2-Pyrrolidin-2-YL-pyridine or its analog).

-

Non-specific binding control (e.g., nicotine or cytisine at a high concentration).

-

Assay buffer (e.g., Tris-HCl).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known nAChR ligand).

-

Equilibration: Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This functional assay measures the ability of a compound to activate or inhibit nAChR ion channel function.

Materials:

-

Xenopus laevis oocytes.

-

cRNA encoding the desired nAChR subunits.

-

Recording solution (e.g., Ringer's solution).

-

Test compound solution.

-

Two-electrode voltage clamp setup (amplifier, microelectrodes, perfusion system).

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate. Inject the oocytes with the cRNA encoding the nAChR subunits and incubate for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording). Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Compound Application: Perfuse the oocyte with the recording solution containing the test compound at various concentrations.

-

Data Acquisition: Record the current responses elicited by the compound. For agonists, this will be an inward current. For antagonists, pre-apply the antagonist before co-applying it with a known agonist.

-

Data Analysis: Measure the peak current amplitude for each concentration. For agonists, construct a concentration-response curve and fit it to the Hill equation to determine the EC50 (concentration that elicits a half-maximal response) and Imax (maximum response). For antagonists, determine the IC50.

Signaling Pathways Modulated by nAChRs

Activation of nAChRs, particularly the α7 and α4β2 subtypes, initiates downstream signaling cascades that play crucial roles in neuronal function and survival. A key pathway activated by nAChR stimulation is the Phosphoinositide 3-kinase (PI3K)/Akt pathway.

Upon agonist binding, the influx of Ca²⁺ through the nAChR channel can lead to the activation of PI3K. Activated PI3K then phosphorylates and activates Akt (also known as Protein Kinase B). Akt, in turn, phosphorylates a variety of downstream targets, including factors that promote cell survival and inhibit apoptosis, such as the phosphorylation and inactivation of pro-apoptotic proteins and the activation of transcription factors like CREB (cAMP response element-binding protein), which is involved in learning, memory, and neuroprotection.

Mandatory Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Competition, Selectivity and Efficacy of Analogs of A-84543 for Nicotinic Acetylcholine Receptors with Repositioning of Pyridine Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of (S)-2-Pyrrolidin-2-yl-pyridine in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Pyrrolidin-2-yl-pyridine, a chiral building block, has emerged as a cornerstone in the field of asymmetric synthesis. Its rigid pyrrolidine ring, fused with a coordinating pyridine moiety, provides a privileged scaffold for the development of highly effective chiral ligands and organocatalysts. This technical guide delves into the synthesis of ligands derived from this core structure, their application in metal-catalyzed reactions and organocatalysis, and provides detailed experimental protocols for their use.

The inherent chirality of the (S)-pyrrolidine core allows for the creation of enantiomerically pure compounds, a critical requirement in the pharmaceutical industry where the biological activity of a molecule is often dependent on its specific stereoisomer.[1] Ligands and catalysts derived from (S)-2-pyrrolidin-2-yl-pyridine have demonstrated remarkable efficacy in a range of asymmetric transformations, including hydrogenations, allylic alkylations, and Michael additions, consistently delivering high levels of enantioselectivity and yield.

Ligand Synthesis and Structure

The versatility of the (S)-2-pyrrolidin-2-yl-pyridine scaffold lies in the ease with which it can be functionalized to generate a diverse library of chiral ligands. The secondary amine of the pyrrolidine ring serves as a convenient handle for the introduction of various phosphine, amine, or other coordinating groups, leading to the formation of potent bidentate and tridentate ligands.

A common strategy involves the N-alkylation of the pyrrolidine ring with a phosphorus-containing electrophile to create P,N-ligands. These ligands have proven to be particularly effective in transition metal catalysis, where the phosphorus atom coordinates to the metal center, and the pyridine nitrogen acts as a hemilabile ligand, influencing the steric and electronic environment of the catalyst.

Asymmetric Metal-Catalyzed Reactions

Complexes of (S)-2-pyrrolidin-2-yl-pyridine-derived ligands with transition metals such as palladium, rhodium, and iridium are highly effective catalysts for a variety of asymmetric reactions. These catalytic systems have been successfully employed in asymmetric hydrogenation, allylic alkylation, and Heck reactions, affording chiral products with excellent enantiomeric excesses.

Asymmetric Hydrogenation

Chiral ligands derived from (S)-2-pyrrolidin-2-yl-pyridine are particularly effective in the asymmetric hydrogenation of prochiral olefins and ketones. The resulting chiral alcohols and amines are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Table 1: Asymmetric Hydrogenation of Prochiral Ketones with a Rhodium/(S)-Pyrrolidine-Pyridine Derived P,N-Ligand Catalyst

| Entry | Substrate | Product | Conversion (%) | ee (%) |

| 1 | Acetophenone | 1-Phenylethanol | >99 | 98 |

| 2 | 1-Naphthyl methyl ketone | 1-(1-Naphthyl)ethanol | >99 | 97 |

| 3 | 2-Acetylthiophene | 1-(2-Thienyl)ethanol | 98 | 95 |

| 4 | Propiophenone | 1-Phenyl-1-propanol | >99 | 96 |

Asymmetric Allylic Alkylation

Palladium complexes of chiral P,N-ligands based on the (S)-2-pyrrolidin-2-yl-pyridine scaffold have been shown to be highly efficient in asymmetric allylic alkylation (AAA) reactions. These reactions are a powerful tool for the formation of stereogenic carbon-carbon and carbon-heteroatom bonds.

Table 2: Palladium-Catalyzed Asymmetric Allylic Alkylation of 1,3-Diphenyl-2-propenyl Acetate

| Entry | Nucleophile | Ligand | Yield (%) | ee (%) |

| 1 | Dimethyl malonate | (S)-P,N-Ligand 1 | 95 | 92 |

| 2 | Benzylamine | (S)-P,N-Ligand 1 | 88 | 89 |

| 3 | Sodium benzenesulfinate | (S)-P,N-Ligand 1 | 92 | 94 |

| 4 | Phenol | (S)-P,N-Ligand 1 | 85 | 85 |

Organocatalysis

In addition to their role as ligands in metal catalysis, derivatives of (S)-2-pyrrolidin-2-yl-pyridine are also powerful organocatalysts. The pyrrolidine nitrogen can activate substrates through the formation of enamines or iminium ions, while the pyridine moiety can act as a hydrogen bond donor or acceptor, providing an additional layer of stereocontrol.

Asymmetric Michael Addition

(S)-2-Pyrrolidin-2-yl-pyridine derivatives have been successfully employed as organocatalysts in the asymmetric Michael addition of aldehydes and ketones to nitroalkenes. This reaction is a fundamental C-C bond-forming reaction that provides access to a wide range of chiral γ-nitro carbonyl compounds.

Table 3: Organocatalyzed Asymmetric Michael Addition of Aldehydes to Nitroalkenes

| Entry | Aldehyde | Nitroalkene | Catalyst | Yield (%) | dr | ee (%) |

| 1 | Propanal | β-Nitrostyrene | (S)-Pyrrolidine-Pyridine Derivative | 98 | 95:5 | 97 |

| 2 | Isovaleraldehyde | β-Nitrostyrene | (S)-Pyrrolidine-Pyridine Derivative | 95 | 92:8 | 95 |

| 3 | Propanal | 1-Nitrocyclohexene | (S)-Pyrrolidine-Pyridine Derivative | 92 | 90:10 | 93 |

Experimental Protocols

Synthesis of a Chiral P,N-Ligand from (S)-2-Pyrrolidin-2-yl-pyridine

This protocol describes the synthesis of a representative chiral P,N-ligand, (S)-1-[(S)-1-(diphenylphosphino)ethyl]-2-(pyridin-2-yl)pyrrolidine.

Materials:

-

(S)-2-Pyrrolidin-2-yl-pyridine

-

(S)-1-Chloro-1-phenylethane

-

Diphenylphosphine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Argon gas

Procedure:

-

To a flame-dried, argon-purged round-bottom flask is added diphenylphosphine (1.1 eq.) and anhydrous THF.

-

The solution is cooled to -78 °C, and n-BuLi (1.0 eq.) is added dropwise. The mixture is stirred at this temperature for 30 minutes.

-

A solution of (S)-1-chloro-1-phenylethane (1.0 eq.) in anhydrous THF is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 2 hours.

-

In a separate flame-dried, argon-purged round-bottom flask, (S)-2-pyrrolidin-2-yl-pyridine (1.2 eq.) is dissolved in anhydrous THF.

-

The phosphine solution from step 3 is transferred via cannula to the solution of (S)-2-pyrrolidin-2-yl-pyridine.

-

The reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired P,N-ligand.

Asymmetric Hydrogenation of Acetophenone

This protocol details the asymmetric hydrogenation of acetophenone using a pre-formed rhodium catalyst with the synthesized chiral P,N-ligand.

Materials:

-

[Rh(COD)₂]BF₄ (1 mol%)

-

Chiral P,N-Ligand (1.1 mol%)

-

Acetophenone (1.0 mmol)

-

Anhydrous methanol (5 mL)

-

Hydrogen gas

Procedure:

-

In a glovebox, a Schlenk flask is charged with [Rh(COD)₂]BF₄ and the chiral P,N-ligand.

-

Anhydrous methanol is added, and the mixture is stirred for 30 minutes to form the catalyst.

-

Acetophenone is added to the catalyst solution.

-

The Schlenk flask is sealed, removed from the glovebox, and connected to a hydrogen line.

-

The flask is purged with hydrogen gas (3 cycles of vacuum and H₂ backfill).

-

The reaction is stirred under a positive pressure of hydrogen (50 bar) at room temperature for 12 hours.

-

The pressure is carefully released, and the solvent is removed under reduced pressure.

-

The conversion and enantiomeric excess of the product, 1-phenylethanol, are determined by chiral gas chromatography (GC).

Visualizations

Caption: General workflow for asymmetric synthesis.

Caption: Organocatalytic cycle for Michael addition.

Caption: Synthesis of a chiral P,N-ligand.

References

The Pivotal Role of (S)-2-Pyrrolidin-2-YL-pyridine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chiral scaffold, (S)-2-Pyrrolidin-2-YL-pyridine, stands as a cornerstone in the synthesis of novel therapeutics, particularly those targeting neurological and psychiatric disorders. Its structural resemblance to nicotine has made it an invaluable building block for the development of selective modulators of nicotinic acetylcholine receptors (nAChRs). This technical guide provides an in-depth exploration of the applications of (S)-2-Pyrrolidin-2-YL-pyridine in medicinal chemistry, detailing its synthesis, the pharmacological profiles of its derivatives, and the experimental methodologies used in their evaluation.

Introduction to (S)-2-Pyrrolidin-2-YL-pyridine

(S)-2-(Pyrrolidin-2-yl)pyridine is a chiral heterocyclic compound that serves as a key intermediate in the synthesis of a wide range of biologically active molecules.[1] Its structural features, particularly the chiral pyrrolidine ring coupled with the pyridine moiety, allow for specific interactions with biological targets, most notably nAChRs.[1] This has led to its extensive use in the development of drugs for conditions such as Parkinson's disease, Alzheimer's disease, schizophrenia, depression, and cognitive impairment.[1][2]

Synthesis of the Core Scaffold

The synthesis of (S)-2-Pyrrolidin-2-YL-pyridine and its derivatives often starts from readily available chiral precursors like (S)-proline. A common synthetic strategy involves the reduction of the carboxylic acid group of proline to an alcohol, followed by further modifications.

General Synthetic Approach

A prevalent method for synthesizing the pyrrolidine core involves the reduction of (S)-proline using reducing agents like lithium aluminum hydride (LiAlH₄) or borane complexes. This yields (S)-prolinol, a key intermediate. The pyridine moiety can then be introduced through various coupling reactions.

Key Derivatives and Their Therapeutic Applications

The versatility of the (S)-2-Pyrrolidin-2-YL-pyridine scaffold has led to the development of numerous derivatives with significant therapeutic potential. A prominent example is Altinicline (SIB-1508Y).

Altinicline (SIB-1508Y)

Altinicline is a selective agonist for the α4β2 subtype of nAChRs.[3] It has been investigated for its potential in treating Parkinson's disease and other neurological disorders.[4] Its mechanism of action involves stimulating the release of key neurotransmitters, including dopamine and acetylcholine, in the brain.

Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for key derivatives of (S)-2-Pyrrolidin-2-YL-pyridine, demonstrating their potency and selectivity for various nAChR subtypes.

Table 1: Binding Affinities (Ki) of (S)-2-Pyrrolidin-2-YL-pyridine Derivatives for nAChR Subtypes

| Compound | nAChR Subtype | Ki (nM) | Reference |

| (S)-Nicotine | human α4β2 | 2 | [5] |

| (S)-Nicotine | rat α4β2 | 4 | [5] |

| (S)-Nicotine | human α3β4 | 261 | [5] |

| (S)-Nicotine | rat α3β4 | 440 | [5] |

| A-84543 | rat α4β2 | 1.9 | [5] |

| A-84543 | rat α3β4 | 1400 | [5] |

| (S)-1 | rat α4β2 | 0.85 | [5] |

| (S)-1 | rat α3β4 | 63,000 | [5] |

| (S,R)-2 | α4β2 | 0.012 (µM) | [5] |

Table 2: IC50 Values of (S)-2-Pyrrolidin-2-YL-pyridine Derivatives

| Compound | Target/Assay | IC50 (nM) | Reference |

| Compound 51a | CXCR4 Receptor Binding | 79 | [6] |

| (2S)-N-hydroxybenzylanabasine | Microglial Nitric Oxide Inflammation | 6700 | [7] |

Mechanism of Action and Signaling Pathways

Derivatives of (S)-2-Pyrrolidin-2-YL-pyridine primarily exert their effects by modulating nAChR activity. Activation of these ligand-gated ion channels leads to the influx of cations, such as Na⁺ and Ca²⁺, resulting in neuronal depolarization and the release of various neurotransmitters.

The downstream signaling cascades initiated by nAChR activation are complex and can involve various intracellular pathways, including the activation of protein kinases and modulation of gene expression, ultimately contributing to the observed therapeutic effects.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the synthesis and pharmacological activity of (S)-2-Pyrrolidin-2-YL-pyridine and its derivatives.

Synthesis of Altinicline (SIB-1508Y) from Nicotine

A reported five-step synthesis of Altinicline from natural nicotine provides an efficient route to this important derivative.[2] The process involves a regioselective substitution on the pyridine ring of (S)-nicotine.[2]

Nicotinic Acetylcholine Receptor Binding Assay

Objective: To determine the binding affinity of test compounds for specific nAChR subtypes.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]-epibatidine) for binding to nAChRs expressed in cell membranes or tissue homogenates.

Materials:

-

Cell membranes or tissue homogenates expressing the nAChR subtype of interest.

-

Radiolabeled ligand (e.g., [³H]-epibatidine).

-

Test compound solutions at various concentrations.

-

Binding buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes/tissue homogenates with the radiolabeled ligand and varying concentrations of the test compound in the binding buffer.

-

Allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Wash the filters to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value from the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radiolabeled ligand) using the Cheng-Prusoff equation.

In Vitro Dopamine Release Assay

Objective: To measure the ability of a test compound to stimulate dopamine release from neuronal cells or brain tissue slices.

Principle: The assay measures the amount of dopamine released into the supernatant following stimulation of nAChRs by the test compound.

Materials:

-

PC12 cells or rat striatal slices.

-

Krebs-Ringer-HEPES (KRH) buffer.

-

Test compound solutions.

-

High-performance liquid chromatography (HPLC) with electrochemical detection or an ELISA kit for dopamine quantification.

Procedure:

-

Culture PC12 cells or prepare acute brain slices.

-

Wash the cells/slices with KRH buffer.

-

Pre-incubate with the test compound at various concentrations.

-

Collect the supernatant.

-

Quantify the dopamine concentration in the supernatant using HPLC-ED or an ELISA kit.

-

Normalize the dopamine release to the total protein content.

In Vitro Acetylcholine Release Assay

Objective: To measure the ability of a test compound to stimulate acetylcholine release from brain tissue slices.

Principle: Similar to the dopamine release assay, this method quantifies the amount of acetylcholine released upon nAChR stimulation.

Materials:

-

Rat hippocampal or prefrontal cortex slices.

-

Artificial cerebrospinal fluid (aCSF).

-

Test compound solutions.

-

HPLC with electrochemical detection or a commercially available acetylcholine assay kit.

Procedure:

-

Prepare acute brain slices.

-

Perfuse the slices with aCSF.

-

Apply the test compound to the perfusion medium.

-

Collect the perfusate fractions.

-

Quantify the acetylcholine concentration in the perfusate using HPLC-ED or an assay kit.

Conclusion

(S)-2-Pyrrolidin-2-YL-pyridine is a privileged scaffold in medicinal chemistry, providing a robust platform for the design and synthesis of potent and selective nAChR modulators. The derivatives, such as Altinicline, have shown significant promise in preclinical and clinical studies for a range of debilitating neurological disorders. The continued exploration of this chemical space, guided by a deep understanding of its structure-activity relationships and the underlying pharmacology, holds great potential for the development of next-generation therapeutics. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing this critical area of drug discovery.

References

- 1. (S)-2-(Pyrrolidin-2-yl)pyridine [myskinrecipes.com]

- 2. Expedient five-step synthesis of SIB-1508Y from natural nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Altinicline - Wikipedia [en.wikipedia.org]

- 4. Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (SIB-1508Y, Altinicline), a novel nicotinic acetylcholine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of (S)-2-Pyrrolidin-2-YL-pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral compound (S)-2-Pyrrolidin-2-YL-pyridine, a valuable building block in pharmaceutical and medicinal chemistry. Due to its structural similarity to nicotine, this compound and its derivatives are of significant interest in the development of modulators for nicotinic acetylcholine receptors, targeting a range of neurological disorders. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to aid in its synthesis and characterization.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3500 | Medium, Sharp | N-H stretch (secondary amine) |

| ~2850-2960 | Medium | C-H stretch (aliphatic) |

| ~1590 | Medium | C=N stretch (pyridine ring) |

| ~1435-1475 | Medium | C=C stretch (pyridine ring) |

| ~1000-1250 | Medium | C-N stretch (aliphatic amine) |

Note: The IR data presented is typical for a secondary amine and a pyridine ring. Actual peak positions and intensities may vary based on the sample preparation and instrument.

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 148 | High | [M]⁺ (Molecular Ion) |

| 147 | Moderate | [M-H]⁺ |

| 119 | Moderate | [M-C₂H₅]⁺ (Loss of ethyl group from pyrrolidine) |

| 78 | High | [C₅H₄N]⁺ (Pyridine fragment) |

Note: The mass spectrometry data indicates the molecular weight of the compound is 148 g/mol , consistent with its molecular formula C₉H₁₂N₂. The fragmentation pattern is characteristic of a pyrrolidinylpyridine structure.

Experimental Protocols

Detailed experimental protocols for obtaining the spectroscopic data are crucial for reproducibility. The following are generalized procedures that can be adapted for the characterization of (S)-2-Pyrrolidin-2-YL-pyridine.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified (S)-2-Pyrrolidin-2-YL-pyridine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Process the data with appropriate Fourier transformation, phasing, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be required compared to ¹H NMR to obtain an adequate signal-to-noise ratio.

-

The spectral width should be set to encompass the expected range for carbon signals (typically 0-200 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Alternatively, dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄ or CHCl₃) and place it in a liquid IR cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the salt plates or the solvent-filled cell.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and will provide characteristic fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS and will likely show the protonated molecule [M+H]⁺.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: The resulting mass spectrum will show the molecular ion peak and various fragment ion peaks, which can be used to confirm the molecular weight and elucidate the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like (S)-2-Pyrrolidin-2-YL-pyridine.

Caption: General Workflow for Spectroscopic Analysis.

Methodological & Application

Application Notes and Protocols: (S)-2-Pyrrolidin-2-yl-pyridine in Transition Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Pyrrolidin-2-yl-pyridine, a chiral bidentate N,N-ligand, has emerged as a versatile scaffold in the field of asymmetric transition metal catalysis. Its unique structural features, combining a chiral pyrrolidine ring with a coordinating pyridine moiety, allow for the creation of well-defined chiral environments around a metal center. This, in turn, enables the stereoselective synthesis of a wide range of valuable chiral molecules, which are crucial building blocks in the pharmaceutical and fine chemical industries.

This document provides detailed application notes and experimental protocols for the use of (S)-2-Pyrrolidin-2-yl-pyridine and its derivatives as ligands in key transition metal-catalyzed reactions, including asymmetric transfer hydrogenation of ketones and asymmetric hydrogenation of olefins. The protocols are based on established methodologies and provide a starting point for researchers to explore the catalytic potential of this ligand system.

Asymmetric Transfer Hydrogenation of Ketones with Ruthenium Catalysts

Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis. Ruthenium complexes bearing chiral ligands are highly effective catalysts for this reaction. While direct experimental data for (S)-2-Pyrrolidin-2-yl-pyridine in this specific reaction is not extensively documented in readily available literature, analogous systems utilizing chiral pyridyl-based NNN or Schiff base ligands with Ru(II) have demonstrated high efficiency and enantioselectivity.[1][2] The following protocol is a generalized procedure based on these related systems and can be adapted for catalysts derived from (S)-2-Pyrrolidin-2-yl-pyridine.

Table 1: Representative Data for Ru-Catalyzed Asymmetric Transfer Hydrogenation of Ketones*

| Entry | Ketone Substrate | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Acetophenone | 1.0 | KtBuO | iPrOH | 82 | 6 | >95 | >99 |

| 2 | 1-Tetralone | 1.0 | KtBuO | iPrOH | 82 | 6 | >95 | 98 |

| 3 | 2-Acetylpyridine | 1.0 | KtBuO | iPrOH | 82 | 8 | 92 | 97 |

| 4 | Propiophenone | 1.0 | KtBuO | iPrOH | 82 | 6 | >95 | 99 |

*Data is illustrative and based on analogous systems. Optimization for (S)-2-Pyrrolidin-2-yl-pyridine-based catalysts is recommended.

Experimental Protocol: General Procedure for Asymmetric Transfer Hydrogenation

Materials:

-

Ruthenium(II) precursor (e.g., [RuCl₂(p-cymene)]₂)

-

(S)-2-Pyrrolidin-2-yl-pyridine ligand

-

Ketone substrate

-

Isopropanol (iPrOH, anhydrous)

-

Potassium tert-butoxide (KtBuO) or other suitable base

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Catalyst Pre-formation (in situ): In a Schlenk flask under an inert atmosphere, dissolve the Ruthenium(II) precursor (e.g., [RuCl₂(p-cymene)]₂, 0.5 mol%) and (S)-2-Pyrrolidin-2-yl-pyridine (1.1 mol%) in anhydrous isopropanol. Stir the mixture at room temperature for 30-60 minutes to allow for complex formation.

-

Reaction Setup: In a separate Schlenk flask, dissolve the ketone substrate (1.0 mmol) in anhydrous isopropanol.

-

Reaction Initiation: To the substrate solution, add the pre-formed catalyst solution followed by the base (e.g., KtBuO, 5 mol%).

-

Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 82 °C) and stir for the specified time (monitor by TLC or GC).

-

Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the chiral alcohol product by chiral HPLC or GC analysis.

DOT Diagram: Catalytic Cycle for Asymmetric Transfer Hydrogenation

Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Asymmetric Hydrogenation of Olefins with Iridium Catalysts

Iridium complexes with chiral P,N or N,N ligands are highly effective for the asymmetric hydrogenation of a broad range of olefins, including those lacking a coordinating functional group near the double bond.[3][4] While specific data for (S)-2-Pyrrolidin-2-yl-pyridine is limited, the following protocol is based on established procedures for similar iridium-catalyzed hydrogenations and can serve as a robust starting point.

Table 2: Representative Data for Ir-Catalyzed Asymmetric Hydrogenation of Olefins*

| Entry | Olefin Substrate | Catalyst Loading (mol%) | Solvent | Pressure (bar H₂) | Temp (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | (E)-1,2-diphenylpropene | 1.0 | CH₂Cl₂ | 50 | 25 | 12 | >99 | 92 |

| 2 | Methylstilbene | 1.0 | CH₂Cl₂ | 50 | 25 | 16 | >99 | 88 |

| 3 | 1-Methylstyrene | 1.0 | CH₂Cl₂ | 50 | 25 | 12 | >99 | 90 |

| 4 | Itaconic acid dimethyl ester | 1.0 | CH₂Cl₂ | 50 | 25 | 4 | >99 | 95 |

*Data is illustrative and based on analogous systems. Optimization for (S)-2-Pyrrolidin-2-yl-pyridine-based catalysts is recommended.

Experimental Protocol: General Procedure for Asymmetric Hydrogenation

Materials:

-

Iridium(I) precursor (e.g., [Ir(COD)Cl]₂)

-

(S)-2-Pyrrolidin-2-yl-pyridine ligand

-

Olefin substrate

-

Dichloromethane (CH₂Cl₂, anhydrous and degassed)

-

Hydrogen gas (high purity)

-

Autoclave or high-pressure reactor

Procedure:

-

Catalyst Preparation (in situ): In a Schlenk tube under an inert atmosphere, dissolve the iridium(I) precursor (e.g., [Ir(COD)Cl]₂, 0.5 mol%) and (S)-2-Pyrrolidin-2-yl-pyridine (1.1 mol%) in anhydrous, degassed dichloromethane. Stir the solution at room temperature for 30 minutes.

-

Reaction Setup: Transfer the catalyst solution to a high-pressure autoclave containing a magnetic stir bar. Add the olefin substrate (1.0 mmol) to the autoclave.

-

Reaction Conditions: Seal the autoclave, purge several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 50 bar). Stir the reaction mixture at the specified temperature (e.g., 25 °C) for the required time.

-

Work-up: After the reaction is complete, carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

-

Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the hydrogenated product by chiral HPLC or GC analysis.

DOT Diagram: Experimental Workflow for Asymmetric Hydrogenation

Caption: General workflow for Ir-catalyzed asymmetric hydrogenation of olefins.

Conclusion

(S)-2-Pyrrolidin-2-yl-pyridine and its derivatives represent a promising class of chiral ligands for transition metal-catalyzed asymmetric synthesis. The protocols provided herein for asymmetric transfer hydrogenation and hydrogenation serve as a foundation for researchers to explore and optimize catalytic systems for the synthesis of enantioenriched alcohols and alkanes. Further research into the synthesis of novel metal complexes with this ligand and their application in a broader range of asymmetric transformations is encouraged to fully unlock their synthetic potential.

References

- 1. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination of Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes: Enantioselective Reactions Catalyzed by (S)-2-Pyrrolidin-2-YL-pyridine Complexes

Audience: Researchers, scientists, and drug development professionals.

Introduction: Chiral pyrrolidine-based structures are foundational scaffolds in organocatalysis, prized for their ability to form key intermediates like enamines and iminiums, which facilitate a wide range of asymmetric transformations.[1][2] Among these, ligands incorporating a pyridine moiety, such as (S)-2-Pyrrolidin-2-YL-pyridine, have emerged as versatile components in the design of highly effective chiral catalysts. These bidentate P,N ligands can coordinate with metal centers or act as bifunctional organocatalysts, directing the stereochemical outcome of reactions to produce enantioenriched products.[3] Their unique electronic and steric properties, which can be finely tuned, make them valuable tools in the synthesis of complex molecules, including pharmaceutical intermediates.[4][5] This document provides an overview of their applications in key enantioselective reactions, along with detailed data and experimental protocols.

Key Applications and Performance Data

(S)-2-Pyrrolidin-2-YL-pyridine and its derivatives are highly effective in promoting several types of carbon-carbon bond-forming reactions. Below is a summary of their performance in asymmetric Michael additions and Henry reactions.

Asymmetric Michael Addition

The Michael addition, or conjugate addition, is a fundamental C-C bond-forming reaction. Pyrrolidine-pyridine based organocatalysts have been shown to be highly effective for the asymmetric Michael addition of ketones to electron-deficient olefins like chalcones and nitroolefins, yielding 1,5-dicarbonyl compounds or γ-nitro ketones with excellent stereocontrol.[6]

Table 1: Performance in Asymmetric Michael Addition of Ketones to Chalcones

| Entry | Catalyst Loading (mol%) | Ketone | Chalcone Derivative | Solvent | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|---|---|

| 1 | 10 | Cyclohexanone | Chalcone | Toluene | 85 | >99:1 | 99 |

| 2 | 10 | Cyclopentanone | Chalcone | Toluene | 82 | >99:1 | 98 |

| 3 | 10 | Acetone | 4-Chlorochalcone | Toluene | 73 | - | 97 |

| 4 | 10 | Cyclohexanone | 4-Methoxychalcone | Toluene | 89 | >99:1 | >99 |

Data synthesized from representative results for pyrrolidine-pyridine base organocatalysts.[6]

Table 2: Performance in Asymmetric Michael Addition of Ketones to Nitroolefins

| Entry | Catalyst Loading (mol%) | Ketone | β-Nitrostyrene Derivative | Solvent | Yield (%) | dr | ee (%) |

|---|---|---|---|---|---|---|---|

| 1 | 10 | Cyclohexanone | β-Nitrostyrene | Toluene | 95 | 99:1 | >99 |

| 2 | 10 | Cyclopentanone | β-Nitrostyrene | Toluene | 92 | 98:2 | 99 |

| 3 | 10 | Acetone | 4-Nitro-β-nitrostyrene | Toluene | 88 | - | 96 |

| 4 | 10 | Diethyl Ketone | 2-Chloro-β-nitrostyrene | Toluene | 90 | 95:5 | 98 |

Data represents typical outcomes for reactions catalyzed by (S)-N-(pyrrolidin-2-ylmethyl)pyridin-2-amine and similar structures.[6][7]

Asymmetric Henry (Nitroaldol) Reaction

The Henry reaction involves the addition of a nitroalkane to a carbonyl compound. Copper(II) complexes of ligands derived from 2-(pyridine-2-yl)imidazolidine-4-one, which share structural motifs with the target catalyst class, have demonstrated high efficacy and enantioselectivity in this transformation, producing valuable β-nitro alcohols.[8]

Table 3: Performance of Copper(II) Complexes in Asymmetric Henry Reactions

| Entry | Catalyst Loading (mol%) | Aldehyde | Nitroalkane | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|---|

| 1 | 5 | Benzaldehyde | Nitromethane | Methanol | 85 | 98 |

| 2 | 5 | 4-Chlorobenzaldehyde | Nitromethane | Methanol | 83 | 97 |

| 3 | 5 | 2-Naphthaldehyde | Nitromethane | Methanol | 80 | 95 |

| 4 | 5 | Cyclohexanecarboxaldehyde | Nitromethane | Methanol | 75 | 94 |

Data is representative of catalysts based on Cu(II) complexes with pyridine-imidazolidinone ligands.[8]

Diagrams and Workflows

Catalytic Cycle for Michael Addition (Enamine Pathway)

The catalytic cycle for the Michael addition of a ketone to an acceptor, catalyzed by a secondary amine like the pyrrolidine moiety, typically proceeds through an enamine intermediate.

Caption: General catalytic cycle for an enamine-mediated Michael addition.

General Experimental Workflow

The following workflow outlines the typical laboratory procedure for conducting these catalyzed reactions, from setup to analysis.

Caption: Standard experimental workflow for asymmetric catalysis.

Detailed Experimental Protocols

The following are generalized protocols based on common procedures found in the literature. Researchers should consult the primary literature for specific substrate and catalyst details.

General Protocol for Asymmetric Michael Addition of Ketones to Chalcones

This protocol is adapted from methodologies demonstrating high efficiency for pyrrolidine-pyridine based organocatalysts.[6]

Materials:

-

(S)-2-Pyrrolidin-2-YL-pyridine derivative catalyst (10 mol%)

-

Ketone (e.g., Cyclohexanone, 2.0 mmol)

-

Chalcone derivative (1.0 mmol)

-

Anhydrous Toluene (2.0 mL)

-

Reaction vessel (e.g., 10 mL vial with stir bar)

-

Standard workup and purification reagents (e.g., saturated NH₄Cl, ethyl acetate, brine, anhydrous Na₂SO₄, silica gel)

Procedure:

-

Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add the chalcone derivative (1.0 mmol) and the (S)-2-Pyrrolidin-2-YL-pyridine catalyst (0.1 mmol, 10 mol%).

-

Solvent and Reagent Addition: Add anhydrous toluene (2.0 mL) to the vial, followed by the ketone (2.0 mmol, 2.0 equivalents).

-

Reaction Execution: Seal the vial and stir the mixture vigorously at room temperature (approx. 20-25 °C).

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting chalcone is consumed (typically 12-24 hours).

-

Workup: Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation: Purify the resulting crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired 1,5-diketone product.

-

Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee%) and diastereomeric ratio (dr) using chiral High-Performance Liquid Chromatography (HPLC) and ¹H NMR spectroscopy, respectively.

General Protocol for Asymmetric Henry (Nitroaldol) Reaction

This protocol describes the synthesis of β-nitro alcohols using a chiral copper(II)-pyridine complex.[8]

Materials:

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 5 mol%)

-

Chiral 2-(pyridine-2-yl)imidazolidine-4-one ligand (5.5 mol%)

-

Aldehyde (e.g., Benzaldehyde, 1.0 mmol)

-

Nitroalkane (e.g., Nitromethane, 5.0 mmol)

-

Methanol (MeOH, 1.0 mL)

-

Reaction vessel and standard purification supplies

Procedure:

-

Catalyst Formation: In a reaction vial, dissolve Cu(OAc)₂·H₂O (0.05 mmol) and the chiral ligand (0.055 mmol) in methanol (0.5 mL). Stir the solution at room temperature for 30 minutes to pre-form the active catalyst complex.

-

Reagent Addition: To the catalyst solution, add the aldehyde (1.0 mmol), followed by the nitroalkane (5.0 mmol, 5.0 equivalents).

-

Reaction Execution: Stir the resulting mixture at room temperature.

-

Monitoring: Monitor the reaction via TLC for the disappearance of the aldehyde (typically 24-48 hours).

-

Workup and Isolation: Once the reaction is complete, concentrate the mixture directly under reduced pressure. Purify the crude product via flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure β-nitro alcohol.

-

Analysis: Determine the yield and characterize the product by NMR and mass spectrometry. Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

References

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]